1,3,4,5-tetrahydro-2H-pyrido[2,3-e][1,4]diazepin-2-one
Overview
Description
1,3,4,5-tetrahydro-2H-pyrido[2,3-e][1,4]diazepin-2-one is a useful research compound. Its molecular formula is C8H9N3O and its molecular weight is 163.18 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Structural Analysis
A series of tetrahydro-1H-1,4-diazepines and pyrido diazepines were synthesized from dehydroacetic acid and aromatic aldehydes, showcasing their potential in the development of compounds with affinity to GABAA-receptor subtypes. Notably, compounds were investigated for their affinity to different benzodiazepine receptor subtypes, indicating the compound's relevance in pharmacological studies (Briel et al., 2010).
The structural features of 3,5-dihydro-4H-pyrido[2,3-b][1,4]diazepin-4-ones, including their crystal structure and NMR spectra, were analyzed, contributing to a better understanding of the chemical behavior and potential applications of these compounds. This work involved detailed structural comparisons and computations, shedding light on the compound's chemical properties and potential interactions (Alonso et al., 2020).
Applications in HIV Treatment
Notably, some derivatives of the compound demonstrated the ability to inhibit human immunodeficiency virus type 1 (HIV-1) reverse transcriptase in vitro, indicating the compound's potential as a basis for developing antiviral agents. This finding is significant in the search for new treatments for HIV, with one derivative, in particular, advancing to clinical evaluation due to its potent and selective inhibition capabilities (Hargrave et al., 1991).
Heterocyclic Compound Synthesis
The compound is also relevant in the synthesis of heterocyclic analogs of benzodiazepine structures, highlighting its importance in the development of new medicinal compounds. This underlines the compound's utility in expanding the range of lead compounds for drug design and discovery, fostering advancements in medicinal chemistry (Kharaneko & Bogza, 2013).
Mechanism of Action
Mode of Action
It’s known that the presence of the parent skeleton benzo-pyrano-diazepine is vital for the extensive spectrum of cytotoxic action against the screened cell lines .
Biochemical Pathways
It’s known that the intramolecular cyclization of 2- (δ-chlorobutylamino)benzimidazole follows an unusual pathway involving the predominant attack on the exocyclic .
Pharmacokinetics
It’s suggested that the compound is quickly and effectively absorbed due to increased polarity and lipid solubility .
Result of Action
It’s known that the compound has a cytotoxic action against certain cell lines .
Properties
IUPAC Name |
1,3,4,5-tetrahydropyrido[2,3-e][1,4]diazepin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O/c12-7-5-9-4-6-2-1-3-10-8(6)11-7/h1-3,9H,4-5H2,(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAVFWIAZDNNOCV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(NC(=O)CN1)N=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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